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Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated

by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-

gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These

transporters function as efflux pumps, actively removing a wide range of chemotherapeutic

agents from cancer cells, thereby reducing their intracellular concentration and efficacy. CBT-1
is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent inhibitor of both P-

gp and MRP1.[1][2][3] By blocking the function of these efflux pumps, CBT-1 can restore the

sensitivity of resistant cancer cells to chemotherapy.

These application notes provide detailed protocols and methodologies for assessing the impact

of CBT-1 on drug accumulation in cancer cells. The following sections describe key in vitro

assays to quantify the inhibitory activity of CBT-1 on P-gp and MRP1, and to measure the

resulting increase in intracellular drug concentration.

Key Experiments and Protocols
Two primary assays are employed to evaluate the inhibitory effect of CBT-1 on P-gp and

MRP1: the Rhodamine 123 accumulation and efflux assay for P-gp and the Calcein-AM efflux

assay for MRP1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1192453?utm_src=pdf-interest
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pubmed.ncbi.nlm.nih.gov/18234154/
https://pubmed.ncbi.nlm.nih.gov/26548759/
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P-glycoprotein (ABCB1) Inhibition Assessment:
Rhodamine 123 Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine

123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by

CBT-1 leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by

measuring the increase in fluorescence intensity.[4]

Experimental Protocol: Rhodamine 123 Accumulation Assay

a. Cell Culture:

Culture P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19 HEK293) and a parental

sensitive cell line in appropriate cell culture medium.

Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere

and reach approximately 80% confluency.[5]

b. Rhodamine 123 Loading and CBT-1 Treatment:

Wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

Prepare working solutions of CBT-1 at various concentrations (e.g., 0.1, 1, 10 µM) in HBSS.

[1] A known P-gp inhibitor like verapamil or cyclosporin A can be used as a positive control.

[4]

Incubate the cells with the CBT-1 working solutions or control vehicle for 30 minutes at 37°C.

Add Rhodamine 123 to a final concentration of 5-10 µM and incubate for an additional 30-90

minutes at 37°C.[4][6]

c. Measurement of Intracellular Accumulation:

After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to

remove extracellular Rhodamine 123.[5]

Lyse the cells using a lysis buffer (e.g., 2% Triton X-100 in HBSS).[5]
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Measure the fluorescence of the cell lysate using a spectrofluorometer with excitation and

emission wavelengths of approximately 503 nm and 527 nm, respectively.[7]

Alternatively, for flow cytometry analysis, detach the cells, wash with ice-cold PBS, and

resuspend in PBS for immediate analysis.[6]

d. Data Analysis:

Normalize the fluorescence intensity to the protein concentration of the cell lysate or cell

number.

Express the data as a percentage of the fluorescence in control cells (not treated with an

inhibitor) or as a fold increase in accumulation compared to the control.

Multidrug Resistance-Associated Protein 1 (ABCC1)
Inhibition Assessment: Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1.[8][9] Inside

the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable

calcein. In cells overexpressing MRP1, Calcein-AM is actively extruded before it can be

converted, resulting in low intracellular fluorescence. Inhibition of MRP1 by CBT-1 allows for

the intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a

measurable increase in fluorescence.[8][9]

Experimental Protocol: Calcein-AM Efflux Assay

a. Cell Culture:

Culture MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and a corresponding

control cell line.

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

b. Calcein-AM Loading and CBT-1 Treatment:

Wash the cells with a suitable assay buffer.
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Prepare working solutions of CBT-1 at various concentrations (e.g., 10 µM).[1] A known

MRP1 inhibitor like MK-571 can be used as a positive control.

Add the CBT-1 working solutions or control vehicle to the cells.

Add Calcein-AM to a final concentration of approximately 0.1 µM and incubate for 15-30

minutes at 37°C.[10]

c. Measurement of Intracellular Fluorescence:

After incubation, measure the intracellular fluorescence of calcein using a fluorescence plate

reader with excitation at ~485 nm and emission at ~535 nm.[10]

The analysis can also be performed using fluorescence microscopy or flow cytometry.[10]

d. Data Analysis:

The degree of fluorescence is inversely proportional to the MRP1 activity.

Calculate the increase in fluorescence in the presence of CBT-1 compared to the untreated

control to determine the extent of MRP1 inhibition.

Data Presentation
The quantitative data on the effect of CBT-1 on drug accumulation and transporter inhibition is

summarized in the tables below.

Table 1: Inhibition of P-glycoprotein (ABCB1) by CBT-1
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Cell Line Substrate
CBT-1
Concentration
(µM)

Fold Increase
in Intracellular
Accumulation

Reference

CD56+ cells Rhodamine 123
Serum levels

from patients
2.1 to 5.7 [1][2]

SW620 Ad20 Vinblastine 1
Reversal of

resistance
[1]

SW620 Ad20 Paclitaxel 1
Reversal of

resistance
[1]

SW620 Ad20 Depsipeptide 1
Reversal of

resistance
[1]

Table 2: Inhibition of Multidrug Resistance-Associated Protein 1 (ABCC1) by CBT-1

Cell Line Substrate
CBT-1
Concentration
(µM)

Effect Reference

MRP1-

overexpressing

cells

Calcein 10

Complete

inhibition of

transport

[1][2]

Table 3: CBT-1 IC50 Value for P-glycoprotein (ABCB1)

Assay IC50 (µM) Reference

[125I]-IAAP labeling

competition
0.14 [1][2]
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Caption: Mechanism of CBT-1 action on drug accumulation.
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Caption: Workflow for Rhodamine 123 accumulation assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://pubmed.ncbi.nlm.nih.gov/18234154/
https://pubmed.ncbi.nlm.nih.gov/18234154/
https://pubmed.ncbi.nlm.nih.gov/18234154/
https://pubmed.ncbi.nlm.nih.gov/26548759/
https://pubmed.ncbi.nlm.nih.gov/26548759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3314654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3314654/
https://bio-protocol.org/exchange/minidetail?id=187614&type=30
https://file.medchemexpress.com/batch_PDF/HY-D0816/Rhodamine-123-DataSheet-MedChemExpress.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/224/526/mdrq1bul.pdf
https://ionbiosciences.com/store/mdr-transporter-assay/
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/CAY/600370.pdf
https://www.benchchem.com/product/b1192453#techniques-for-assessing-cbt-1-impact-on-drug-accumulation
https://www.benchchem.com/product/b1192453#techniques-for-assessing-cbt-1-impact-on-drug-accumulation
https://www.benchchem.com/product/b1192453#techniques-for-assessing-cbt-1-impact-on-drug-accumulation
https://www.benchchem.com/product/b1192453#techniques-for-assessing-cbt-1-impact-on-drug-accumulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1192453?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

